![molecular formula C36H29N B14516059 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 62555-88-8](/img/structure/B14516059.png)
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate aryl halides in the presence of palladium catalysts and base . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .
Analyse Des Réactions Chimiques
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include palladium catalysts, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. Its photophysical properties are influenced by the conjugation and electronic structure of the anthracene core .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline include:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents and electronic structures. The unique combination of anthracene and bis(4-methylphenyl)aniline in this compound provides distinct advantages in terms of stability and emission properties .
Propriétés
Numéro CAS |
62555-88-8 |
|---|---|
Formule moléculaire |
C36H29N |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-[4-(2-anthracen-9-ylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H29N/c1-26-11-18-31(19-12-26)37(32-20-13-27(2)14-21-32)33-22-15-28(16-23-33)17-24-36-34-9-5-3-7-29(34)25-30-8-4-6-10-35(30)36/h3-25H,1-2H3 |
Clé InChI |
LWNJFVXESRRKTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



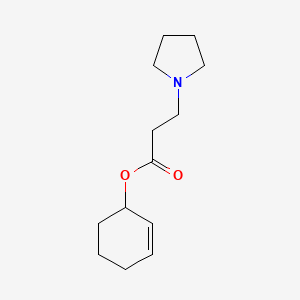




![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
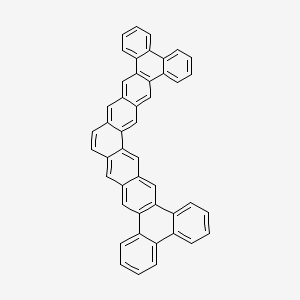
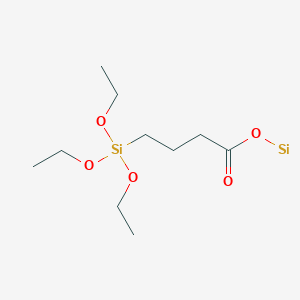
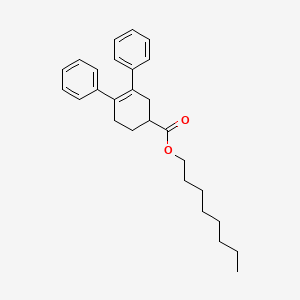

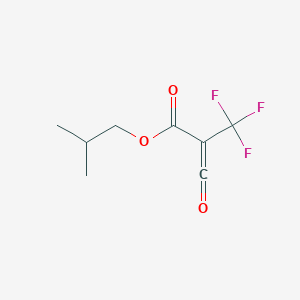
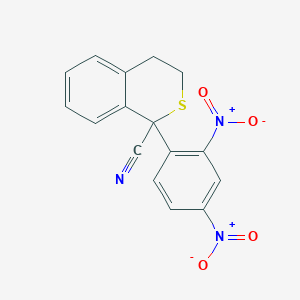
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
